molecular formula C16H23N3O4S B2969380 Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946253-04-9

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2969380
CAS No.: 946253-04-9
M. Wt: 353.44
InChI Key: YINNTSRBDNLEAH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound, with its unique structure, has garnered interest for its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play a crucial role in the regulation of cellular stress responses and programmed cell death, respectively.

Mode of Action

The compound interacts with its targets by inhibiting ER stress and apoptosis . This interaction results in a reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . The compound also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in ER stress and inflammation, which in turn results in neuroprotective and anti-inflammatory effects .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in ER stress and inflammation, leading to neuroprotective and anti-inflammatory effects . Specifically, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Action Environment

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may be stable and effective under a variety of conditions .

Preparation Methods

The synthesis of Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of ethyl acetoacetate with thiourea to form the pyrimidine ring, followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the desired product.

Chemical Reactions Analysis

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity. Common reagents include alkyl halides and amines.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared to other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-4-23-15(21)13-11(3)17-16(22)18-14(13)24-9-12(20)19-7-5-10(2)6-8-19/h10H,4-9H2,1-3H3,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINNTSRBDNLEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCC(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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